

YZL-51N: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: YZL-51N

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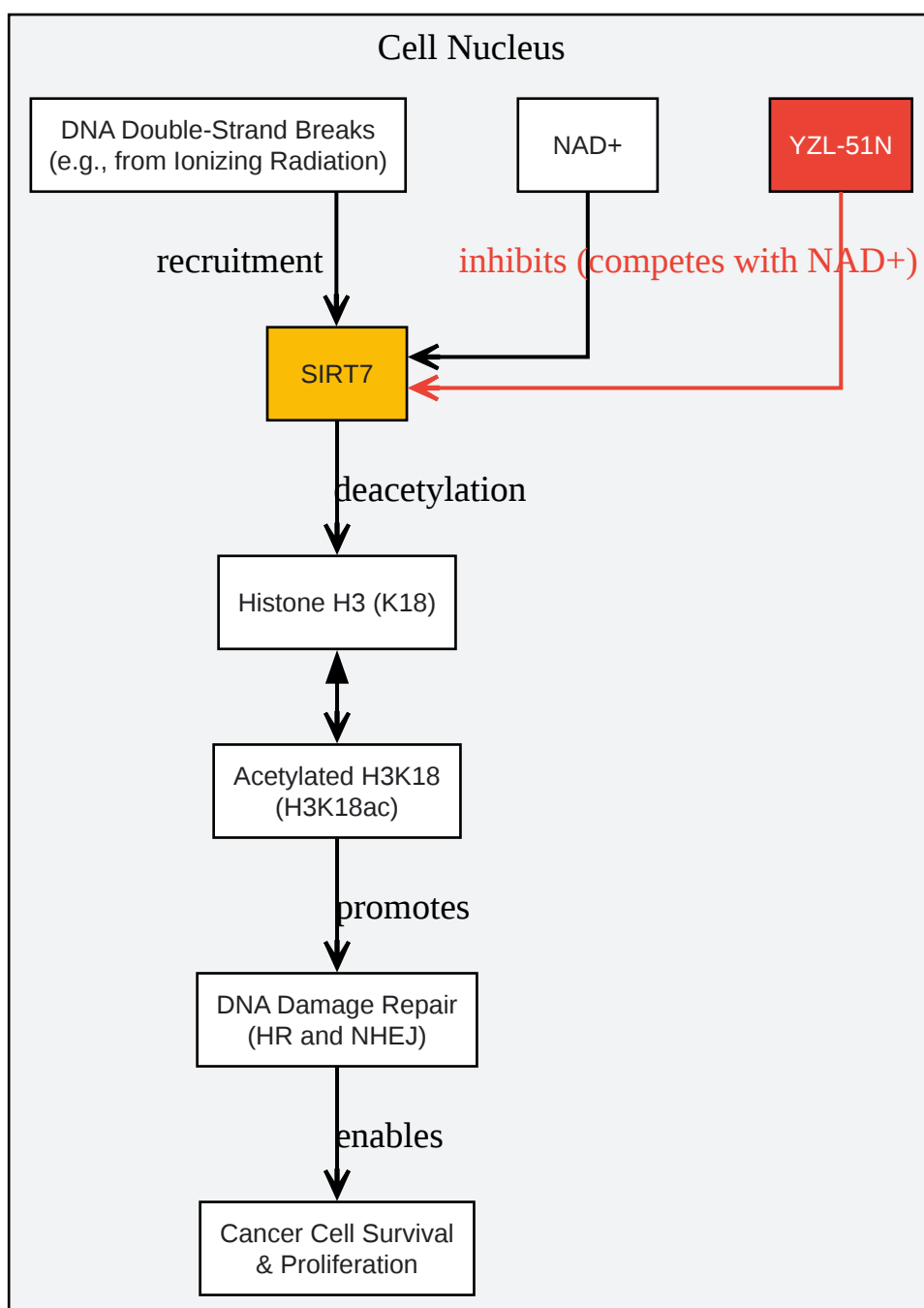
Abstract

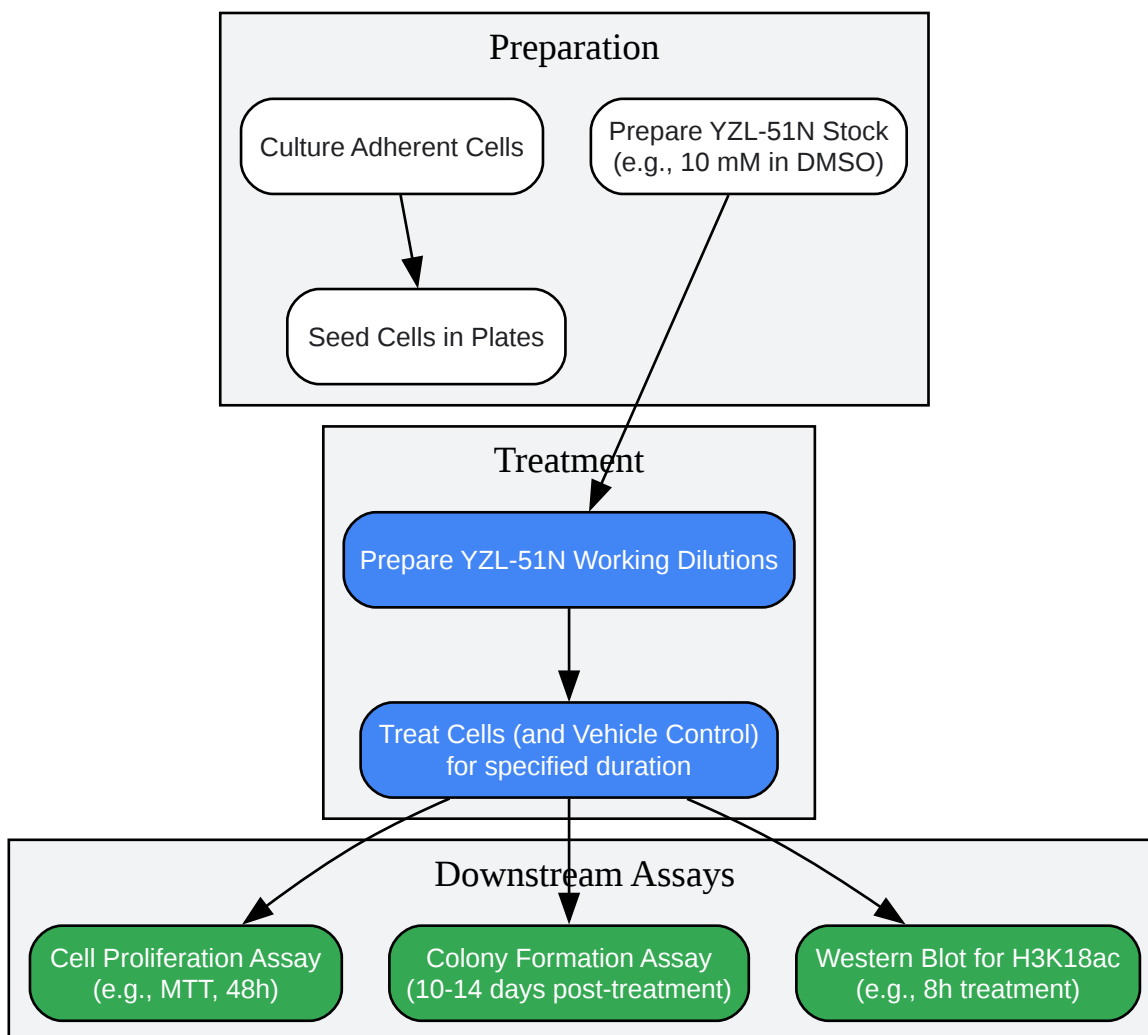
YZL-51N is a novel, potent, and selective inhibitor of Sirtuin 7 (SIRT7), a NAD⁺-dependent deacetylase.^{[1][2][3]} Identified from extracts of *Periplaneta americana*, **YZL-51N** has been demonstrated to impair DNA damage repair processes and suppress cancer cell survival, making it a promising candidate for further investigation in oncology research.^[1] This document provides detailed application notes and protocols for the use of **YZL-51N** in cell culture experiments, based on currently available research.

Mechanism of Action

YZL-51N functions as a competitive inhibitor of NAD⁺ for binding to SIRT7.^[1] By occupying the NAD⁺ binding pocket, **YZL-51N** effectively inhibits the enzymatic deacetylase activity of SIRT7.^{[1][2][3]} This inhibition leads to the hyperacetylation of SIRT7 substrates, including histone H3 at lysine 18 (H3K18ac), which plays a crucial role in chromatin dynamics and DNA damage response.^[1] The primary downstream effect of **YZL-51N** is the attenuation of DNA damage repair pathways, including both homologous recombination (HR) and non-homologous end joining (NHEJ).^[1] This sensitizes cancer cells to DNA damaging agents like ionizing radiation and etoposide.^[1]

Signaling Pathway Diagram





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References

- 1. YZL-51N functions as a selective inhibitor of SIRT7 by NAD⁺ competition to impede DNA damage repair - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. medchemexpress.com [medchemexpress.com]

- 3. YZL-51N functions as a selective inhibitor of SIRT7 by NAD⁺ competition to impede DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
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